3-Ethylbenzenethiol
Overview
Description
3-Ethylbenzenethiol, also known as 3-ethylthiophenol, is an organosulfur compound with the molecular formula C₈H₁₀S. It is characterized by the presence of an ethyl group attached to the benzene ring and a thiol group (-SH) at the third position. This compound is known for its distinctive odor and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethylbenzenethiol can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-3-ethylbenzene with thiourea, followed by hydrolysis. The reaction conditions typically include the use of a solvent such as ethanol and heating under reflux .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylbenzenethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to the corresponding thiol from disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Alkylated thiophenols.
Scientific Research Applications
3-Ethylbenzenethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethylbenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophilic species, influencing biochemical pathways. It can also undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Benzenethiol: Lacks the ethyl group, making it less hydrophobic.
2-Ethylbenzenethiol: The ethyl group is at a different position, affecting its reactivity and properties.
4-Ethylbenzenethiol: Similar structure but with the ethyl group at the fourth position.
Uniqueness: 3-Ethylbenzenethiol is unique due to the specific positioning of the ethyl group, which influences its chemical reactivity and physical properties. This makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
3-ethylbenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-2-7-4-3-5-8(9)6-7/h3-6,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULNDUPZYLKLBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574397 | |
Record name | 3-Ethylbenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62154-77-2 | |
Record name | 3-Ethylbenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethylbenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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